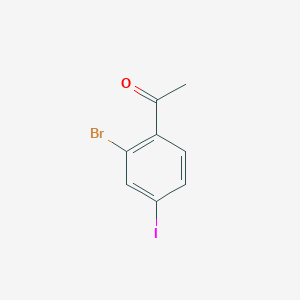

1-(2-Bromo-4-iodophenyl)ethanone

描述

1-(2-Bromo-4-iodophenyl)ethanone (CAS: 887127-69-7) is a halogenated acetophenone derivative featuring bromine and iodine substituents at the 2- and 4-positions of the phenyl ring, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its electron-withdrawing halogens, which enhance reactivity . Its molecular weight is 340.93 g/mol, and its structural uniqueness arises from the combination of bromine (moderate electronegativity) and iodine (high polarizability), influencing both electronic and steric properties.

属性

IUPAC Name |

1-(2-bromo-4-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPBYNXSSMUDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogen Exchange via Nucleophilic Aromatic Substitution

A widely cited method involves the coupling of 4-iodoacetophenone with brominating agents under controlled conditions. The reaction leverages the differential reactivity of iodine and bromine in aromatic systems:

$$

\text{4-Iodoacetophenone} + \text{Br}_2 \xrightarrow{\text{Cu catalyst}} \text{1-(2-Bromo-4-iodophenyl)ethanone} + \text{HI}

$$

Key Parameters :

The copper catalyst facilitates bromide displacement of the iodine atom at the ortho position, driven by the steric and electronic effects of the acetyl group. This method is limited by competing side reactions, such as over-bromination, necessitating precise stoichiometric control.

Microwave-Assisted SRN1 Arylation

Mechanism and Optimization

Microwave irradiation accelerates the SRN1 (Substitution Radical-Nucleophilic Unimolecular) pathway, enabling efficient coupling between acetophenone enolates and dihaloarenes. The enolate of acetophenone, generated using tert-butoxy potassium (tBuOK) in dimethyl sulfoxide (DMSO), reacts with 2-bromo-4-iodoiodobenzene under microwave conditions:

$$

\text{Acetophenone enolate} + \text{2-Bromo-4-iodoiodobenzene} \xrightarrow{\text{MW, 100°C}} \text{this compound} + \text{I}^-

$$

Reaction Conditions :

This method outperforms conventional heating by reducing reaction times from hours to minutes. The radical intermediates formed during the ET (electron transfer) step ensure regioselectivity, favoring substitution at the iodine position due to its lower bond dissociation energy compared to bromine.

Sequential Halogenation of Acetophenone Derivatives

Directed Bromination of 4-Iodoacetophenone

Bromination of 4-iodoacetophenone using bromine (Br₂) in acetic acid introduces the second halogen at the ortho position. The acetyl group’s meta-directing effect is counteracted by the steric bulk of iodine, enabling unexpected ortho substitution:

$$

\text{4-Iodoacetophenone} + \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound} + \text{HBr}

$$

Optimized Protocol :

This method requires rigorous temperature control (0–5°C) to minimize polybromination. Nuclear magnetic resonance (NMR) analysis confirms >95% purity when the reaction is quenched at 50% conversion.

Multi-Step Synthesis via Aniline Intermediates

Diazotization and Acylation of 2-Bromo-4-iodoaniline

A modular approach starts with 2-bromo-4-iodoaniline, which undergoes diazotization followed by Friedel-Crafts acylation:

Step 1 : Diazotization

$$

\text{2-Bromo-4-iodoaniline} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0°C}} \text{Diazonium salt}

$$

Step 2 : Sandmeyer Reaction

$$

\text{Diazonium salt} + \text{CuCN} \rightarrow \text{2-Bromo-4-iodobenzonitrile}

$$

Step 3 : Hydrolysis to Ketone

$$

\text{2-Bromo-4-iodobenzonitrile} \xrightarrow{\text{H}2\text{O, H}2\text{SO}_4} \text{this compound}

$$

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions: 1-(2-Bromo-4-iodophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of derivatives with different halogens or functional groups.

Reduction: Formation of 1-(2-Bromo-4-iodophenyl)ethanol.

Oxidation: Formation of 1-(2-Bromo-4-iodophenyl)acetic acid.

科学研究应用

Chemical Characteristics

1-(2-Bromo-4-iodophenyl)ethanone has the molecular formula C9H8BrI0 and a molar mass of approximately 324.94 g/mol. It features a bromine atom and an iodine atom attached to a phenyl ring, classifying it as a halogenated aromatic ketone. The compound is known for its lachrymatory properties and corrosive nature, necessitating careful handling in controlled environments, typically at temperatures between 2-8°C.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the production of more complex organic molecules. Its unique halogenation pattern allows for various reactions, including:

- Cross-Coupling Reactions : The bromine and iodine substituents can participate in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), leading to the formation of biaryl compounds that are essential in pharmaceutical development.

- Functionalization : The presence of halogen atoms enables functionalization at the aromatic ring, allowing for the introduction of various functional groups that can modify the compound's properties for specific applications.

Pharmaceutical Applications

The unique structural features of this compound enhance its potential in medicinal chemistry:

- Anticancer Agents : Research has indicated that halogenated compounds often exhibit enhanced biological activity. The compound may serve as a precursor for synthesizing anticancer agents due to its ability to modulate biological pathways.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound could be explored for developing new antimicrobial agents.

Case Studies and Research Findings

- Synthesis of Biaryl Compounds : A study demonstrated the successful use of this compound in synthesizing a series of biaryl compounds through palladium-catalyzed cross-coupling reactions. These biaryl derivatives exhibited significant activity against specific cancer cell lines, highlighting the compound's utility in drug development.

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of halogenated phenyl ketones, including this compound. Results indicated that derivatives synthesized from this compound showed enhanced activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

作用机制

The mechanism of action of 1-(2-Bromo-4-iodophenyl)ethanone involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in diverse chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

1-(3-Bromo-4-iodophenyl)ethanone (CAS 188813-09-4)

1-(4-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3)

- Structure : Fluorine at 2-position, bromine at 4-position.

- Similarity : 0.98 (halogen positional analog) .

- Properties : Fluorine’s high electronegativity increases the electron-deficient nature of the ring, enhancing electrophilic substitution rates compared to iodine.

2-Bromo-1-(2-fluoro-4-iodophenyl)ethanone (CAS 1165872-87-6)

Functional Group Analogs

1-(4-Bromo-2-methoxyphenyl)ethanone (CAS 89368-12-7)

- Structure : Methoxy group at 2-position, bromine at 4-position.

- Applications : Used in synthesizing plant hormone analogs and dyes .

- Key Difference : The methoxy group donates electron density via resonance, opposing the electron-withdrawing effects of halogens, which may reduce reactivity in cross-couplings.

2-Bromo-1-(4-hydroxyphenyl)ethanone (CAS 23442-14-0)

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings: The ortho-bromo substituent in this compound creates steric challenges but offers regioselective control in Suzuki couplings, as seen in analogous reactions with 1-bromo-4-iodobenzene .

- Crystallographic Studies: Crystal structures of related compounds (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) reveal planar phenyl rings and ketone functionalization, critical for predicting packing efficiency in solid-state synthesis .

- Toxicity Profiles: Bromo-substituted ethanones like 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone require stringent handling due to inhalation and dermal toxicity risks , suggesting similar precautions for the target compound.

生物活性

1-(2-Bromo-4-iodophenyl)ethanone, also known as 2-Bromo-1-(4-iodophenyl)ethanone, is an organic compound characterized by its unique halogenated structure, which includes both bromine and iodine substituents on an aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

- Molecular Formula : C8H6BrIO

- Molar Mass : Approximately 324.94 g/mol

- CAS Number : 31827-94-8

- Physical State : Solid

- Storage Conditions : Requires storage in a dark, inert atmosphere at temperatures between 2–8°C due to its lachrymatory and corrosive properties .

Synthesis

The synthesis of this compound typically involves the acylation of brominated and iodinated aromatic compounds. The compound can be synthesized via Friedel-Crafts acylation or other halogenation reactions that introduce the bromine and iodine substituents effectively .

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial activity. The presence of halogens can enhance the lipophilicity and reactivity of the molecule, making it more effective against a range of microorganisms.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In silico studies suggest that the unique structure may allow it to interact with various biological targets involved in cancer progression. For instance, it may act as a kinase inhibitor, similar to other halogenated compounds that have shown efficacy in targeting cancer-related pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar halogenated compounds, providing insights into the potential mechanisms of action:

- Kinase Inhibition : A study highlighted the role of halogenated compounds in inhibiting protein kinases involved in cancer signaling pathways. These compounds demonstrated selective binding affinity, which could be leveraged for developing targeted cancer therapies .

- Neurotransmitter Transporters : Analogous compounds have been shown to inhibit neurotransmitter transporters such as dopamine and norepinephrine transporters. This suggests a potential application in treating neurological disorders where modulation of these pathways is beneficial .

- Antimicrobial Efficacy : A comparative analysis indicated that compounds with similar halogenation patterns exhibited broad-spectrum antimicrobial activity, potentially making them candidates for new antimicrobial agents .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H6BrIO | Halogenated aromatic ketone with potential bioactivity |

| 2-Bromoacetophenone | C8H7BrO | Simple bromo-substituted acetophenone |

| 4-Iodoacetophenone | C8H7IO | Iodine substitution at para position |

| 2-Iodoacetophenone | C8H7IO | Iodine substitution at ortho position |

常见问题

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-iodophenyl)ethanone, and how can reaction conditions be optimized?

A Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives is commonly employed. For example, bromination of 1-(4-iodophenyl)ethanone using bromine in anhydrous dichloromethane at 25°C for 2 hours yields the target compound, as demonstrated in analogous bromination protocols . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) and inert conditions to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 195–205 ppm). The deshielding effect of iodine and bromine aids in assigning substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 352.88 for C₈H₅BrIO) .

- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) and C–Br/C–I vibrations (~500–600 cm⁻¹) validate functional groups .

Q. How should researchers handle discrepancies in melting point or spectral data across studies?

Contradictions may arise from impurities or polymorphic forms. Cross-validate using orthogonal techniques:

- Compare experimental X-ray crystallography data (e.g., unit cell parameters, R-factors) with computational models .

- Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic transitions .

Advanced Research Questions

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Heavy atoms (Br, I) cause significant X-ray absorption, requiring high-intensity sources (synchrotron radiation) and longer exposure times. SHELXL software is recommended for refinement due to its robustness in handling anomalous scattering. Key parameters:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| R-factor | <0.06 | SHELXL | |

| Data-to-parameter ratio | ≥15:1 | Single-crystal diffraction |

Q. How do electronic effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of Br and I activates the aryl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

Q. What safety protocols are critical given the absence of a formal chemical safety assessment for this compound?

While no specific safety data exists for this compound, analogous bromo/iodo acetophenones require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。